neo-Saxitoxin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

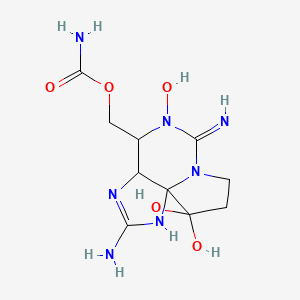

分子式 |

C10H17N7O5 |

|---|---|

分子量 |

315.29 g/mol |

IUPAC名 |

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15) |

InChIキー |

PPEKGEBBBBNZKS-UHFFFAOYSA-N |

正規SMILES |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

Neo-Saxitoxin: A Technical Guide to Discovery and Isolation from Marine Dinoflagellates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of neo-saxitoxin (neo-STX), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group. Produced by various marine dinoflagellates, neo-STX and its analogs are of significant interest to researchers in toxicology, pharmacology, and drug development due to their specific interaction with voltage-gated sodium channels. This document details the scientific background, experimental protocols for isolation and purification, and quantitative data on toxin production.

Introduction to this compound and its Marine Origins

This compound is a naturally occurring neurotoxin and a structural analog of saxitoxin (B1146349) (STX).[1][2] These toxins are produced by several species of marine dinoflagellates, most notably from the genera Alexandrium, Gymnodinium, and Pyrodinium.[1][3] The accumulation of these toxins in shellfish that filter-feed on these dinoflagellates can lead to paralytic shellfish poisoning (PSP) in humans.[1][4]

The discovery that dinoflagellates are the primary marine producers of saxitoxins, including neo-STX, was a significant advancement, dispelling earlier theories of symbiotic bacterial production.[1][5] Genetic studies have since identified the nuclear-encoded genes responsible for saxitoxin biosynthesis in dinoflagellates, providing definitive evidence of their endogenous production capabilities.[4][5][6] Neo-STX differs from saxitoxin by the presence of a hydroxyl group on the nitrogen at position 1 (N1) of the tetrahydropurine skeleton.[2] This structural variation, along with other substitutions, gives rise to a suite of over 50 related toxins.[1]

Quantitative Data: Toxin Production in Dinoflagellates

The production of neo-STX and other PSTs can vary significantly between different dinoflagellate species and even between different strains of the same species. Environmental factors such as nutrient availability, temperature, and salinity also play a crucial role in modulating toxin synthesis.[3][7] The following tables summarize representative quantitative data on PST content in various dinoflagellate cultures.

| Dinoflagellate Species | Strain | Toxin Analogs Detected | Cellular Toxin Content (pg/cell) | Reference |

| Alexandrium fundyense | CCMP1719 | STX, neo-STX, C1/C2 | 0.1 - 0.5 | [5] |

| Alexandrium minutum | CCMP113 | STX, neo-STX, C1/C2 | 0.1 - 0.5 | [5] |

| Alexandrium andersoni | SZN 12 | STX, neo-STX | Not specified | [8][9] |

| Gymnodinium catenatum | Multiple | STX, dcSTX, GTXs, GC toxins | Not specified | [10] |

Table 1: Cellular Content of Paralytic Shellfish Toxins in Selected Dinoflagellate Species.

| Analytical Method | Detection Limit for neo-STX | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ~0.1 pg/cell | [5][6] |

| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Varies by analog (e.g., 0.07 µg STXeq/100g for C1/C3) | [4] |

Table 2: Detection Limits of Common Analytical Methods for PSTs.

Experimental Protocols for Isolation and Purification

The isolation and purification of neo-STX from dinoflagellate cultures is a multi-step process that requires careful attention to detail to minimize toxin degradation and inter-conversion.[11] The following protocols are compiled from established methodologies.

Culturing of Dinoflagellates

-

Culture Media: Dinoflagellate species such as Alexandrium spp. are typically cultured in GSe or L1 media.[4][6]

-

Growth Conditions: Cultures are maintained at a temperature of 16-20°C under a 12:12 hour light:dark cycle with a photon irradiance of approximately 100 µmol photons m⁻² s⁻¹.[4][6]

-

Harvesting: Cells are harvested during the late exponential growth phase by centrifugation (e.g., 1000 x g for 1 minute) or tangential flow filtration to obtain a cell pellet.[6][8] The pellet is typically stored at -20°C until extraction.[8]

Extraction of this compound

The choice of extraction solvent is critical to ensure efficient recovery of toxins while preventing their chemical conversion. Acidic conditions are generally preferred.

-

Acetic Acid Extraction:

-

Resuspend the dinoflagellate cell pellet in 0.05 M to 0.17 M acetic acid.[12]

-

Disrupt the cells using ultrasonication in an ice bath. This is typically done in several short bursts to prevent overheating.[12]

-

Repeat the sonication process multiple times (e.g., three times) to ensure complete cell lysis.[12]

-

Centrifuge the homogenate at a moderate speed (e.g., 1500 x g for 15 minutes) to pellet the cell debris.

-

Collect the supernatant containing the water-soluble toxins.[13]

-

-

Hydrochloric Acid Extraction:

Purification of this compound

A combination of chromatographic techniques is employed to purify neo-STX from the crude extract.

-

Solid-Phase Extraction (SPE):

-

The crude extract can be cleaned up using a C18 (reversed-phase) SPE cartridge to remove non-polar impurities.[12][13]

-

For more specific cleanup of PSTs, an ENVI-Carb cartridge can be used. The cartridge is activated with an acetonitrile/water mixture and equilibrated with ammonium (B1175870) hydroxide. The crude extract is then loaded, and after washing, the toxins are eluted.[14]

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purification is achieved using preparative HPLC.[13]

-

A C18 column is commonly used for initial fractionation. Hydrophilic toxins like neo-STX will elute in the early, aqueous fractions, while more lipophilic compounds are retained.[12]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating the highly polar PSTs.[12]

-

-

Analytical Chromatography and Characterization:

-

The purity of the isolated neo-STX is confirmed using analytical HPLC with post-column oxidation and fluorescence detection (HPLC-FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][17]

-

These methods allow for the identification and quantification of neo-STX and other PSTs by comparing their retention times and mass-to-charge ratios with certified reference materials.[18]

-

Visualizing Workflows and Pathways

Experimental Workflow for Neo-STX Isolation

The following diagram illustrates the general workflow for the isolation and purification of neo-STX from marine dinoflagellates.

References

- 1. Saxitoxin - Wikipedia [en.wikipedia.org]

- 2. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 3. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Nuclear-Encoded Genes for the Neurotoxin Saxitoxin in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Environmental Factors Modulate Saxitoxins (STXs) Production in Toxic Dinoflagellate Alexandrium: An Updated Review of STXs and Synthesis Gene Aspects [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. Saxitoxin and neosaxitoxin as toxic principles of Alexandrium andersoni (Dinophyceae) from the Gulf of Naples, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction methods for paralytic shellfish poisoning toxins - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cifga.com [cifga.com]

- 14. Performance of different extraction methods for paralytic shellfish toxins and toxin stability in shellfish during storage - ProQuest [proquest.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and purification procedures for the preparation of paralytic shellfish poisoning toxin standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Neo-Saxitoxin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs).[1][2] Like its parent compound, saxitoxin (B1146349) (STX), neoSTX exerts its toxic effect by targeting voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and myocytes.[1] This technical guide provides a comprehensive overview of the mechanism of action of neoSTX on Nav channels, with a focus on quantitative data, experimental methodologies, and visual representations of the core concepts.

Core Mechanism of Action: Pore Blockade

NeoSTX, like STX and tetrodotoxin (B1210768) (TTX), is a pore-blocking toxin that binds to site 1 on the extracellular side of the α-subunit of Nav channels.[1][3] This binding physically occludes the ion-conducting pore, thereby preventing the influx of sodium ions that is necessary for membrane depolarization and the generation of action potentials.[4] The interaction is reversible and characterized by high affinity and specificity for certain Nav channel isoforms.[1]

The key structural difference between neoSTX and STX is the presence of a hydroxyl group on the N1 position of the purine (B94841) skeleton in neoSTX.[1] This modification has been shown to influence the binding affinity and potency of the toxin, often making neoSTX a more potent blocker of Nav channels than STX.[5][6] The binding of neoSTX is also pH-dependent, with changes in pH affecting the protonation state of both the toxin and the channel, thereby influencing their interaction.[7][8][9][10] The 7,8,9 guanidinium (B1211019) group of neoSTX has been identified as the biologically active group primarily responsible for its blocking activity.[7]

Signaling Pathway of Nav Channel Blockade by this compound

The following diagram illustrates the direct blocking effect of neoSTX on the voltage-gated sodium channel, leading to the inhibition of action potential propagation.

Quantitative Data: Potency and Affinity of this compound

The potency of neoSTX can vary significantly depending on the specific isoform of the Nav channel and the experimental conditions, such as pH. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound and Saxitoxin on Different Voltage-Gated Sodium Channel Isoforms

| Toxin | Channel Isoform | Cell Type | IC50 (nM) | Reference(s) |

| neoSTX | HsNav1.4 | CHO cells | 0.35 ± 0.06 | [11] |

| STX | HsNav1.4 | CHO cells | 4.3 ± 0.35 | [11] |

| STX | rNav1.4 | CHO cells | 2.8 ± 0.1 | [12] |

| STX | hNav1.7 | CHO cells | 702 ± 53 | [12] |

| neoSTX | Frog Skeletal Muscle | Single Fibers (pH 6.50) | 1.6 | [8][9][10] |

| neoSTX | Frog Skeletal Muscle | Single Fibers (pH 7.25) | 2.7 | [8][9][10] |

| neoSTX | Frog Skeletal Muscle | Single Fibers (pH 8.25) | 17.2 | [8][9][10] |

| STX | Frog Skeletal Muscle | Single Fibers (pH 6.50) | 4.9 | [8][9][10] |

| STX | Frog Skeletal Muscle | Single Fibers (pH 7.25) | 5.1 | [8][9][10] |

| STX | Frog Skeletal Muscle | Single Fibers (pH 8.25) | 8.9 | [8][9][10] |

Table 2: Relative Potency of this compound and Related Toxins

| Toxin | Relative Potency (STX = 1.0) | Preparation | Reference(s) |

| neo-STX | 4.5 | Frog Sciatic Nerve | [6][13] |

| Gonyautoxin III | 1.4 | Frog Sciatic Nerve | [6][13] |

| Gonyautoxin II | 0.22 | Frog Sciatic Nerve | [6][13] |

| 12 alpha-dihydroSTX | 0.050 | Frog Sciatic Nerve | [6][13] |

| 12 beta-dihydroSTX | 0.0014 | Frog Sciatic Nerve | [6][13] |

Experimental Protocols

The study of neoSTX's mechanism of action relies on several key experimental techniques. Detailed methodologies for these are outlined below.

Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the cell membrane, allowing for the direct observation of the blocking effect of neoSTX on Nav channels.

Methodology:

-

Cell Preparation: Cells expressing the Nav channel isoform of interest (e.g., CHO or HEK cells) are cultured on glass coverslips.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.

-

Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents in response to depolarizing voltage steps.

-

Toxin Application: A known concentration of neoSTX is applied to the external solution bathing the cell, and the reduction in sodium current is measured to determine the IC50 value.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the Nav channel that are crucial for neoSTX binding.

Methodology:

-

Plasmid Preparation: A plasmid containing the cDNA encoding the wild-type Nav channel α-subunit is isolated.

-

Mutagenesis: Using PCR-based methods, specific codons in the Nav channel gene are altered to substitute the desired amino acids at the target site (e.g., in the P-loop regions).

-

Sequencing: The mutated plasmid is sequenced to confirm the desired mutation and the absence of any unintended mutations.

-

Transfection: The mutated plasmid is transfected into a suitable cell line (e.g., CHO or HEK cells).

-

Functional Analysis: Patch-clamp electrophysiology or radioligand binding assays are performed on the cells expressing the mutant channel to assess the effect of the mutation on neoSTX binding and channel function. A significant change in the IC50 or Kd value indicates that the mutated residue is important for toxin interaction.[4][14][15]

Radioligand Binding Assay

This assay is used to quantify the binding of neoSTX to Nav channels and to determine its binding affinity (Kd).

Methodology:

-

Membrane Preparation: Membranes rich in Nav channels are prepared from a suitable source, such as rat brain synaptosomes or cells expressing the channel of interest.

-

Radioligand: A radiolabeled form of a site 1 toxin, typically [3H]-saxitoxin, is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled neoSTX.

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the Ki (and subsequently the Kd) of neoSTX can be calculated.[16][17]

Binding Site and Molecular Interactions

Site-directed mutagenesis studies have identified several key amino acid residues in the outer vestibule of the Nav channel that are critical for saxitoxin and this compound binding.[4][14][15] These residues are located in the P-loops of the four homologous domains (I-IV) of the α-subunit. The interaction involves a combination of electrostatic interactions between the positively charged guanidinium groups of neoSTX and negatively charged carboxylate residues in the channel pore, as well as other interactions.[4]

The N1-hydroxyl group of neoSTX is thought to form specific interactions with residues in domains I and IV of the channel, contributing to its distinct binding properties compared to STX.[18]

Conclusion

This compound is a powerful tool for studying the structure and function of voltage-gated sodium channels. Its mechanism of action as a high-affinity pore blocker at site 1 is well-established, and ongoing research continues to refine our understanding of the specific molecular interactions that govern its binding. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals working to understand the intricate pharmacology of Nav channels and to develop novel therapeutics that target these critical ion channels.

References

- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 2. Saxitoxin - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mutant cycle analysis with modified saxitoxins reveals specific interactions critical to attaining high-affinity inhibition of hNaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for saxitoxin congener binding and neutralization by anuran saxiphilins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural determinants of the affinity of saxitoxin for neuronal sodium channels. Electrophysiological studies on frog peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The active guanidinium group of saxitoxin and neosaxitoxin identified by the effects of pH on their activities on squid axon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. | Scilit [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differences in saxitoxin and tetrodotoxin binding revealed by mutagenesis of the Na+ channel outer vestibule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differences in saxitoxin and tetrodotoxin binding revealed by mutagenesis of the Na+ channel outer vestibule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Energetic localization of saxitoxin in its channel binding site - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Neo-Saxitoxin in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of neo-saxitoxin, a potent neurotoxin, in cyanobacteria. The document outlines the genetic basis of its production, the enzymatic reactions involved, and the key chemical intermediates. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this complex biological process. This information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

The sxt Gene Cluster: The Genetic Blueprint for Saxitoxin (B1146349) Synthesis

The biosynthesis of saxitoxin (STX) and its analogs, including this compound (neo-STX), is orchestrated by a cluster of genes known as the sxt gene cluster.[1] First identified in the cyanobacterium Cylindrospermopsis raciborskii T3, this gene cluster spans approximately 35 kilobases and encodes for a suite of enzymes responsible for the intricate assembly of the toxin molecule.[1][2] The presence of this gene cluster is a key determinant of saxitoxin production in various cyanobacterial species.[2]

The table below details the genes within the sxt cluster and their putative functions, which have been inferred from sequence homology and experimental studies.

| Gene | Putative Function |

| sxtA | Polyketide synthase-like enzyme; initiates biosynthesis by catalyzing the Claisen condensation of arginine and acetate.[1][2] |

| sxtB | Geranyl-diphosphate--4-((1'R,2'R)-1',2'-dihydroxycyclopent-3'-en-1'-yl)benzoate synthase |

| sxtC | S-adenosyl-L-methionine-dependent methyltransferase |

| sxtD | Rieske-type oxygenase; involved in hydroxylation reactions. |

| sxtE | Amidohydrolase |

| sxtF | MATE (Multidrug and Toxic Compound Extrusion) family transporter; putative toxin export. |

| sxtG | Amidinotransferase; transfers an amidino group from arginine.[2] |

| sxtH | Phenylpropionate dioxygenase; involved in hydroxylation. |

| sxtI | O-carbamoyltransferase; transfers a carbamoyl (B1232498) group. |

| sxtJ | Carbamoyl phosphate (B84403) synthetase, large subunit |

| sxtK | Carbamoyl phosphate synthetase, small subunit |

| sxtL | Sulfotransferase; involved in the sulfation of saxitoxin analogs. |

| sxtM | MATE family transporter; putative toxin export. |

| sxtN | Sulfotransferase; involved in the sulfation of saxitoxin analogs. |

| sxtO | O-carbamoyltransferase, putative |

| sxtP | GNAT family N-acetyltransferase |

| sxtQ | Aldehyde dehydrogenase |

| sxtR | O-carbamoyltransferase |

| sxtS | Short-chain dehydrogenase/reductase |

| sxtT | Phenylpropionate dioxygenase; involved in hydroxylation. |

| sxtU | Short-chain alcohol dehydrogenase; reduces the terminal aldehyde group of an STX precursor.[3] |

| sxtV | Ferredoxin |

| sxtW | Ferredoxin reductase |

| sxtX | Cephalosporin hydroxylase-like enzyme |

| sxtY | Acyl-CoA N-acyltransferase |

| sxtZ | Thioesterase |

| sxtACT | Acyl-CoA thioesterase |

| sxtPer | Peroxiredoxin |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with simple precursors and culminates in the formation of the complex tricyclic perhydropurine alkaloid structure. The pathway can be broadly divided into initiation, cyclization, and tailoring reactions.

Caption: The biosynthetic pathway of this compound in cyanobacteria.

The initial step, catalyzed by the polyketide synthase-like enzyme SxtA, involves a Claisen condensation reaction between arginine and acetate, with S-adenosylmethionine (SAM) providing a methyl group.[1][2] This is followed by the transfer of an amidino group from a second arginine molecule, a reaction mediated by the amidinotransferase SxtG.[2] A series of cyclization reactions, catalyzed by several sxt enzymes, then forms the characteristic tricyclic core of the saxitoxin molecule. Subsequent tailoring reactions, including hydroxylations, carbamoylations, and sulfations, lead to the diverse array of saxitoxin analogs. The formation of this compound from saxitoxin is the result of a final hydroxylation step.

Quantitative Data on this compound Production

The production of this compound and other saxitoxin analogs in cyanobacteria is influenced by various environmental factors. The following tables summarize key quantitative data related to toxin production and gene expression.

Table 1: Toxin Production in Cyanobacteria

| Cyanobacterial Strain | Toxin | Concentration (µg/L) | Reference |

| Raphidiopsis brookii D9 | Saxitoxin | Up to 193 | [4] |

| Dolichospermum circinale | Saxitoxin | - | [4] |

| Environmental Blooms | Saxitoxin | <0.5 (in drinking water) | [4] |

Table 2: Relative Abundance of Saxitoxin Analogs

| Cyanobacterial Strain | Condition | This compound (%) | Saxitoxin (%) | Reference |

| Cylindrospermopsis raciborskii T3 | Control | 87 | 3 |

Table 3: sxt Gene Expression Under Environmental Stress

| Cyanobacterial Strain | Stressor | Gene | Fold Change in Expression | Reference |

| Raphidiopsis raciborskii | Daphnia gessneri infochemicals | sxtI | Increased | [5] |

| Raphidiopsis raciborskii | Daphnia gessneri infochemicals | sxtU | Increased | [5] |

| Aphanizomenon gracile | High Temperature (30 °C) | sxtA | 4.3 | [6] |

| Aphanizomenon gracile | High Temperature (30 °C) | sxtM | 4.1 | [6] |

| Aphanizomenon gracile | Low Temperature (12 °C) | sxtM | 3.8 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in cyanobacteria.

Cyanobacteria Culturing

-

Strain : Cylindrospermopsis raciborskii T3.

-

Medium : ASM-1 medium, pH 7.4.

-

Culture Conditions :

-

Vessel: 5 L culture bottles.

-

Temperature: 22 ± 1°C.

-

Light: Continuous illumination at an irradiance of 45-50 µmol/m²/s.

-

Aeration: Moderate rate.

-

-

Harvesting : Cells are grown to the late-exponential growth phase (approximately 3 weeks) and then harvested.

Toxin Extraction and Analysis

4.2.1. Toxin Extraction

-

Lyophilize the cultured cyanobacterial material.

-

Extract the lyophilized cells with 0.1 M acetic acid using ultrasonication.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant containing the toxins.

4.2.2. HPLC-FLD Analysis

This protocol is adapted from the AOAC Official Method 2005.06 for the analysis of paralytic shellfish toxins.

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD).

-

Column : Reversed-phase Zorbax ODS column (250 x 4.6 mm, 5 µm).

-

Mobile Phase :

-

A: 0.1 M ammonium (B1175870) formate, pH 6.

-

B: 95:5 (v/v) 0.1 M ammonium formate/acetonitrile, pH 6.

-

-

Derivatization : Pre-column oxidation with hydrogen peroxide.

-

Detection :

-

Excitation wavelength: 340 nm.

-

Emission wavelength: 390 nm.

-

-

Quantification : Based on calibration curves of certified reference standards for saxitoxin and this compound.

4.2.3. LC-MS/MS Analysis

-

Instrumentation : Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) system.

-

Extraction Solvent : 0.1 M hydrochloric acid for mussel samples.

-

Quantification : Standard addition method using reference standards.

Quantification of sxt Genes by qPCR

This method is used to determine the copy number of specific sxt genes as a measure of the potential for toxin production.

-

DNA Extraction :

-

Pellet cyanobacterial cells by centrifugation.

-

Extract total genomic DNA using a modified CTAB (cetyl-trimethyl-ammonium bromide)-based method.

-

-

Primers : Design specific primers targeting a conserved region of a key sxt gene, such as sxtA. For example, for a fragment of sxtA in Aphanizomenon gracile:

-

sxtaf: GCGTACATCCAAGCTGGACTCG

-

sxtar: GTAGTCCAGCTAAGGCACTTGC

-

-

qPCR Reaction Mixture (20 µL total volume) :

-

1 µL genomic DNA

-

1 µL each of forward and reverse primer (10 µM)

-

2 µL Qiagen PCR buffer

-

0.5 µL dNTP mix (10 mM)

-

0.1 µL Taq DNA polymerase (5 U/µL)

-

-

Thermal Cycling Protocol (for sxtA fragment) :

-

Initial denaturation: 94°C for 4 minutes.

-

30 cycles of:

-

94°C for 10 seconds

-

55°C for 20 seconds

-

72°C for 1 minute

-

-

-

Quantification : Use a standard curve generated from a serial dilution of a plasmid containing the target sxt gene fragment.

Enzymatic Assay for SxtA (Polyketide Synthase)

This protocol outlines a general approach for assaying the activity of the initial enzyme in the saxitoxin biosynthetic pathway.

-

Enzyme Source : Heterologously expressed and purified SxtA enzyme.

-

Substrates :

-

Arginine

-

Malonyl-CoA (as a source of acetate)

-

S-adenosylmethionine (SAM)

-

-

Reaction Buffer : A suitable buffer maintaining optimal pH and ionic strength for the enzyme (e.g., Tris-HCl or phosphate buffer).

-

Assay Procedure :

-

Incubate the purified SxtA enzyme with the substrates in the reaction buffer at an optimal temperature (e.g., 25-37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

-

Product Analysis :

-

Analyze the reaction mixture for the formation of the initial polyketide product using LC-MS/MS.

-

Quantify the product formation to determine the enzyme's kinetic parameters (e.g., Km and Vmax).

-

Genetic Manipulation of the sxt Cluster

The following workflow describes a general approach for creating a gene knockout of an sxt gene in a cyanobacterium like Cylindrospermopsis raciborskii.

Caption: Workflow for functional characterization of sxt genes via knockout.

Protocol for sxt Gene Knockout:

-

Vector Construction :

-

Amplify by PCR the upstream and downstream flanking regions (typically 500-1000 bp) of the target sxt gene from cyanobacterial genomic DNA.

-

Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in the cyanobacterium) on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance).

-

-

Transformation :

-

Introduce the constructed knockout vector into the cyanobacterial cells. This can be achieved through natural transformation or conjugation, depending on the cyanobacterial species.

-

-

Selection and Screening :

-

Plate the transformed cells on a selective medium containing the appropriate antibiotic.

-

Isolate individual colonies and screen for the correct gene replacement event by PCR using primers that anneal outside the cloned flanking regions. A successful double crossover event will result in a PCR product of a different size than the wild-type.

-

-

Verification :

-

Confirm the gene knockout by DNA sequencing of the PCR product and/or by Southern blot analysis.

-

-

Phenotypic Analysis :

-

Culture the confirmed knockout mutant and analyze its extract for the absence of saxitoxin and its analogs using HPLC-FLD or LC-MS/MS to confirm the gene's role in the biosynthetic pathway.

-

-

Complementation (Optional) :

-

To further confirm the function of the knocked-out gene, introduce a plasmid carrying the wild-type version of the gene back into the mutant strain.

-

Analyze the complemented strain for the restoration of toxin production.

-

References

- 1. Biosynthetic intermediate analysis and functional homology reveal a saxitoxin gene cluster in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic Intermediate Analysis and Functional Homology Reveal a Saxitoxin Gene Cluster in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Saxitoxin in Marine Dinoflagellates: An Omics Perspective [mdpi.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Detection of Saxitoxin-Producing Cyanobacteria and Anabaena circinalis in Environmental Water Blooms by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

The Pharmacology of Neo-Saxitoxin: A Technical Guide for Researchers

An In-depth Examination of a Potent Paralytic Shellfish Toxin and its Therapeutic Potential

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). These toxins are naturally produced by certain species of dinoflagellates and cyanobacteria and can accumulate in shellfish, posing a significant risk to human health. Despite its toxicity, neo-STX's specific and reversible blockade of voltage-gated sodium channels has garnered significant interest for its therapeutic potential, particularly as a long-acting local anesthetic. This technical guide provides a comprehensive overview of the pharmacology of neo-STX, intended for researchers, scientists, and drug development professionals.

Core Pharmacology

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action of neo-STX is the potent and reversible blockade of voltage-gated sodium channels (VGSCs). These transmembrane proteins are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. Neo-STX, along with its parent compound saxitoxin (B1146349) (STX), binds to site 1 of the alpha subunit of the VGSC, which is located on the extracellular side of the channel pore. This binding physically occludes the pore, preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential. The result is a disruption of nerve conduction and, at sufficient concentrations, paralysis.

The interaction of neo-STX with the sodium channel is highly specific and occurs with high affinity, demonstrating a potency that can be a million-fold greater than conventional local anesthetics like lidocaine. Notably, neo-STX exhibits a lower affinity for cardiac sodium channels (specifically the Nav1.5 isoform) compared to neuronal subtypes, which may contribute to a more favorable safety profile in therapeutic applications.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile

Studies in rats have provided initial insights into the pharmacokinetic profile of neo-STX. Following subcutaneous administration, plasma concentrations of neo-STX peak rapidly, typically within 10 minutes. The elimination half-life is relatively short, on the order of 46 minutes. When administered in combination with epinephrine, the peak plasma concentration of neo-STX is significantly reduced and delayed, which is a desirable characteristic for a long-acting local anesthetic.

Pharmacodynamic Effects

The pharmacodynamic effects of neo-STX are directly related to its sodium channel blocking activity. In preclinical models, neo-STX produces a potent and long-lasting local anesthetic effect. Clinical trials in humans have confirmed these findings, demonstrating that subcutaneous injection of neo-STX can produce a complete sensory and pain blockade lasting for several hours. The duration of the anesthetic effect can be further prolonged when neo-STX is co-administered with bupivacaine (B1668057) and epinephrine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data on the pharmacology of this compound.

Table 1: Toxicological Data (LD50)

| Species | Route of Administration | LD50 (µg/kg) | Reference(s) |

| Rat | Intravenous (iv) | 6.06 | |

| Rat | Intramuscular (im) | 11.4 | |

| Rat | Subcutaneous (sc) | 12.41 | |

| Rat | Intraperitoneal (ip) | 30.35 | |

| Mouse | Oral | 398 |

Table 2: In Vitro Potency (IC50/EC50)

| Preparation | Parameter | Value (nM) | pH | Reference(s) |

| Frog Skeletal Muscle Fiber | ED50 (Sodium Current Reduction) | 1.6 | 6.50 | |

| Frog Skeletal Muscle Fiber | ED50 (Sodium Current Reduction) | 2.7 | 7.25 | |

| Frog Skeletal Muscle Fiber | ED50 (Sodium Current Reduction) | 17.2 | 8.25 |

Table 3: Pharmacokinetic Parameters in Rats (6 µg/kg subcutaneous dose)

| Parameter | Value | Reference(s) |

| Cmax (Peak Plasma Concentration) | 28 ng/kg | |

| Tmax (Time to Peak Concentration) | ~10 min | |

| Vd (Volume of Distribution) | 21.4 L | |

| t1/2 (Elimination Half-life) | ~46.4 min | |

| Kel (Elimination Rate Constant) | 0.896/h | |

| AUC (Area Under the Curve) | 31.25 ng/L*h |

Experimental Protocols

Voltage-Clamp Electrophysiology

The vaseline-gap voltage-clamp technique is a common method for studying the effects of neurotoxins on ion channels in isolated nerve or muscle fibers.

Objective: To measure the effect of neo-STX on sodium currents in an isolated excitable cell.

Materials:

-

Isolated single nerve or muscle fiber

-

Multi-chambered bath with vaseline gap seals

-

Voltage-clamp amplifier and data acquisition system

-

Perfusion system for solution exchange

-

Intracellular and extracellular physiological solutions

-

This compound stock solution

Procedure:

-

Dissect and isolate a single nerve or muscle fiber.

-

Mount the fiber across the vaseline gaps in the recording chamber, separating the intracellular and extracellular compartments.

-

Perfuse the intracellular compartment with a solution mimicking the intracellular ionic composition and the extracellular compartment with a physiological saline solution.

-

Establish a stable membrane potential recording.

-

Apply a series of voltage steps to elicit and record baseline sodium currents.

-

Perfuse the extracellular compartment with a solution containing a known concentration of neo-STX.

-

Repeat the voltage-step protocol to record sodium currents in the presence of the toxin.

-

Wash out the toxin with the control extracellular solution and record recovery of the sodium current.

-

Analyze the data to determine the extent of current inhibition and calculate parameters such as the EC50.

Caption: Workflow for a vaseline-gap voltage-clamp experiment.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of neo-STX for its receptor site on the sodium channel.

Objective: To determine the binding affinity (Kd) of neo-STX to the voltage-gated sodium channel.

Materials:

-

Rat brain membrane preparation (source of sodium channels)

-

Radiolabeled saxitoxin (e.g., [3H]-STX)

-

Unlabeled this compound standards of known concentrations

-

Assay buffer

-

96-well microfilter plates

-

Vacuum manifold

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of unlabeled neo-STX.

-

In a 96-well plate, add the rat brain membrane preparation, a fixed concentration of [3H]-STX, and varying concentrations of unlabeled neo-STX (or buffer for total binding and a high concentration of unlabeled STX for non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Transfer the contents of the plate to a microfilter plate and wash with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

-

Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Construct a competition curve by plotting the percentage of specific binding of [3H]-STX against the concentration of unlabeled neo-STX.

-

Analyze the curve to determine the IC50 of neo-STX, from which the binding affinity (Kd) can be calculated.

Caption: Workflow for a competitive radioligand receptor binding assay.

In Vivo Toxicity (LD50) Determination

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance.

Objective: To determine the LD50 of neo-STX via a specific route of administration in an animal model (e.g., mice or rats).

Materials:

-

Healthy, adult laboratory animals (e.g., Swiss-Webster mice) of a single sex and defined weight range.

-

This compound solution of known concentration.

-

Appropriate administration equipment (e.g., syringes, gavage needles).

-

Animal housing and monitoring facilities.

Procedure:

-

Acclimatize animals to the laboratory conditions.

-

Divide animals into several dose groups, including a control group receiving the vehicle.

-

Administer a single dose of neo-STX to each animal in the treatment groups via the chosen route (e.g., intraperitoneal, subcutaneous, oral).

-

Observe the animals continuously for the first few hours and then periodically over a set observation period (e.g., 24-48 hours) for signs of toxicity and mortality.

-

Record the number of mortalities in each dose group.

-

Analyze the dose-response data using a statistical method (e.g., probit analysis) to calculate the LD50 and its confidence intervals.

Caption: General workflow for an in vivo LD50 determination study.

Therapeutic Applications and Future Directions

The most promising therapeutic application for neo-STX is as a long-acting local anesthetic. Its high potency and prolonged duration of action could offer significant advantages over currently available local anesthetics, potentially reducing the need for postoperative opioids. Phase 1 clinical trials have demonstrated that neo-STX, particularly in combination with bupivacaine and epinephrine, has a well-tolerated side effect profile and can produce prolonged cutaneous anesthesia. Further clinical development is ongoing to establish the optimal dose and formulation for various clinical applications.

Conclusion

This compound is a potent paralytic shellfish toxin with a well-defined mechanism of action centered on the blockade of voltage-gated sodium channels. While its inherent toxicity necessitates careful handling and dosing, its unique pharmacological properties make it a promising candidate for the development of novel, long-acting local anesthetics. Continued research into its pharmacology, toxicology, and clinical efficacy will be crucial in realizing its full therapeutic potential.

Stability of neo-Saxitoxin in Acidic Versus Neutral Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of neo-saxitoxin (neo-STX) in aqueous solutions of varying pH, with a focus on acidic versus neutral conditions. The information presented herein is crucial for the accurate preparation, storage, and handling of neo-STX standards and samples in research and drug development settings.

Core Findings on this compound Stability

This compound, a potent neurotoxin and a member of the paralytic shellfish toxin (PST) group, exhibits significant pH-dependent stability. Scientific literature consistently indicates that neo-STX, much like its analog saxitoxin (B1146349) (STX), is more stable in acidic environments. Conversely, in neutral to alkaline solutions, its stability decreases, and it is prone to transformation into other saxitoxin analogs.

One comparative study highlighted that while saxitoxin is remarkably stable in dilute acidic solutions for as long as 18 months, this compound is considered unstable under the same conditions, likely due to its conversion to other toxins.[1] This underscores the critical importance of pH control in maintaining the integrity of neo-STX samples.

Further research on the storage stability of various PSTs provides more specific insights. At a low pH of 3, neo-STX concentrations remained unchanged across different storage temperatures. However, at higher pH levels of 6 and 7, a decrease in neo-STX levels was observed, particularly at a temperature of 25°C.[2]

Quantitative Data on Toxin Stability

The following table summarizes the available quantitative data on the stability of this compound and saxitoxin at different pH values and temperatures.

| Toxin | pH | Temperature (°C) | Observation | Reference |

| This compound | 3 | -35, 5, 25 | Remained unchanged | [2] |

| This compound | 6-7 | 25 | Levels decreased | [2] |

| Saxitoxin | 3-4 | -35, 5 | Most stable | [2] |

| Saxitoxin | Dilute Acidic | Not Specified | Very stable for 18 months without loss of potency | [1] |

Experimental Protocols

The analysis of this compound stability is predominantly carried out using high-performance liquid chromatography with post-column oxidation and fluorescence detection (HPLC-FLD). The following is a generalized experimental protocol based on established methodologies, such as the AOAC Official Method 2005.06.

Protocol: Stability Assessment of this compound via HPLC-FLD

1. Preparation of Solutions:

- Prepare buffer solutions at the desired pH values (e.g., pH 3.0 acetic acid buffer and pH 7.0 phosphate (B84403) buffer).

- Prepare a stock solution of this compound in the acidic buffer (e.g., pH 3).

- Dilute the stock solution with the respective buffers to achieve the desired starting concentration for the stability study.

2. Sample Incubation:

- Aliquot the this compound solutions into appropriate vials for each time point and storage condition.

- Store the vials at controlled temperatures (e.g., refrigerated at 4°C and at an elevated temperature of 25°C).

- At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), retrieve samples for analysis.

3. Sample Preparation for HPLC Analysis:

- If necessary, perform a solid-phase extraction (SPE) cleanup of the samples, particularly if they are in a complex matrix.

- Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

4. HPLC-FLD Analysis:

- HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient elution using a combination of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) is common.

- Post-Column Oxidation:

- An oxidizing reagent (e.g., periodic acid) is continuously mixed with the column effluent in a reaction coil.

- The reaction is stopped with a reducing agent (e.g., acetic acid).

- Fluorescence Detection: The fluorescent derivatives of the toxins are detected at an excitation wavelength of ~340 nm and an emission wavelength of ~395 nm.

5. Data Analysis:

- Quantify the peak area of this compound at each time point.

- Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

- Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Signaling Pathway of this compound

This compound exerts its neurotoxic effects by blocking voltage-gated sodium channels (VGSCs) in nerve and muscle cells. This blockage inhibits the influx of sodium ions, which is essential for the propagation of action potentials, leading to paralysis.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is highly dependent on the pH of the solution. For optimal stability and to prevent its transformation into other toxins, this compound solutions should be prepared and stored in acidic conditions (pH 3-4). In neutral solutions, particularly at ambient temperatures, this compound is prone to degradation. This information is critical for ensuring the accuracy and reliability of experimental results involving this potent neurotoxin. Further research is warranted to fully elucidate the degradation pathway and identify the specific transformation products of this compound in neutral and alkaline solutions.

References

Neo-Saxitoxin's Binding Affinity to Voltage-Gated Sodium Channel Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neoSTX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins. Like its parent compound, saxitoxin (B1146349) (STX), neoSTX exerts its toxic effect by binding to and blocking voltage-gated sodium channels (Navs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav channel family consists of nine distinct isoforms (Nav1.1–Nav1.9) with varying tissue distribution and physiological roles, making them important targets for therapeutic intervention in conditions such as pain, epilepsy, and cardiac arrhythmias.[2][3] Understanding the binding affinity and selectivity of neoSTX for different Nav channel isoforms is critical for elucidating its mechanism of action and for the development of novel therapeutics with improved specificity and reduced off-target effects.

This technical guide provides a comprehensive overview of the current knowledge on the binding affinity of this compound to various sodium channel isoforms. It includes a summary of quantitative binding data, detailed experimental protocols, and visualizations of key concepts and workflows.

Binding Affinity of this compound and Saxitoxin to Sodium Channel Isoforms

The binding affinity of neoSTX and its analogs to Nav channels is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). The available quantitative data for neoSTX and STX binding to different Nav channel isoforms are summarized in the tables below. It is important to note that direct experimental data for neoSTX across all isoforms is limited; therefore, data for the closely related STX are also included for comparative purposes.

Table 1: Binding Affinity of this compound (neoSTX) to Sodium Channel Isoforms

| Toxin | Isoform | Species | Experimental System | Affinity (nM) | Reference(s) |

| neoSTX | Skeletal Muscle (Nav1.4) | Frog | Vaseline-gap voltage clamp | ED50: 1.6 (pH 6.50) | [4][5] |

| ED50: 2.7 (pH 7.25) | [4][5] | ||||

| ED50: 17.2 (pH 8.25) | [4][5] | ||||

| neoSTX | Nav1.4 | Human | Planar patch-clamp | IC50: 0.35 | [6] |

Table 2: Binding Affinity of Saxitoxin (STX) to Sodium Channel Isoforms

| Toxin | Isoform | Species | Experimental System | Affinity (nM) | Reference(s) |

| STX | Nav1.4 | Rat | Whole-cell patch-clamp | IC50: 2.8 | [2][7] |

| STX | Nav1.7 | Human | Whole-cell patch-clamp | IC50: 702 | [2][7] |

| STX | Nav1.8 | Rat | Whole-cell patch-clamp | IC50: ~10,000 | [8] |

| STX | Skeletal Muscle | Frog | Vaseline-gap voltage clamp | ED50: 4.9 (pH 6.50) | [4][5] |

| ED50: 5.1 (pH 7.25) | [4][5] | ||||

| ED50: 8.9 (pH 8.25) | [4][5] | ||||

| STX | Nav1.2 | Rat | Not specified | IC50: 1.2 - 2.9 | [9] |

| STX | Nav1.4 | Human | Planar patch-clamp | IC50: 3.0 - 4.3 | [6] |

Note: The affinity of saxitoxin and its analogs can be influenced by the specific experimental conditions, including the expression system, electrophysiological recording parameters, and pH.

Toxin Binding Site and Molecular Interactions

This compound and saxitoxin bind to site 1 on the outer vestibule of the sodium channel alpha subunit.[1] This binding site is a receptor for pore-blocking toxins.[10] The interaction is primarily mediated by electrostatic interactions between the positively charged guanidinium (B1211019) groups of the toxin and negatively charged amino acid residues in the P-loops of the four domains of the channel protein.[10][11] Docking simulations of STX and its analogs with Nav1.4 have identified key amino acid residues involved in binding, including those in the DEKA selectivity filter ring.[11]

The structural difference between neoSTX and STX is the presence of a hydroxyl group on the N1 position of neoSTX.[4] This modification can influence the binding affinity, as demonstrated by the pH-dependent potency of neoSTX on frog skeletal muscle fibers.[4][5]

Experimental Protocols

The determination of this compound binding affinity to sodium channel isoforms relies on various sophisticated experimental techniques. The two primary methods employed are electrophysiological recordings and radioligand binding assays.

Electrophysiological Assays

Electrophysiological techniques directly measure the effect of the toxin on the function of the ion channel. The whole-cell patch-clamp and two-electrode voltage-clamp are the most common methods used.

1. Whole-Cell Patch-Clamp:

This technique allows for the recording of ionic currents from a single cell expressing the sodium channel isoform of interest.

-

Cell Preparation: Mammalian cell lines (e.g., HEK293 or CHO cells) are transiently or stably transfected with the cDNA encoding the specific Nav channel alpha subunit.

-

Recording: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is controlled (clamped) by a voltage-clamp amplifier.

-

Toxin Application: The toxin is applied to the extracellular solution at various concentrations.

-

Data Acquisition and Analysis: Sodium currents are elicited by depolarizing voltage steps. The peak inward current is measured before and after the application of the toxin. The concentration-response curve is then generated by plotting the fractional block of the current against the toxin concentration. The IC50 value is determined by fitting the data to a Hill equation.

2. Two-Electrode Voltage-Clamp (TEVC):

This method is typically used with larger cells, such as Xenopus laevis oocytes, which are injected with the cRNA of the target sodium channel.

-

Oocyte Preparation: Oocytes are harvested and injected with the cRNA encoding the desired Nav channel isoform.

-

Recording: Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage.

-

Toxin Perfusion: Solutions containing different concentrations of the toxin are perfused over the oocyte.

-

Data Analysis: Similar to the patch-clamp technique, the reduction in sodium current is measured to determine the IC50 value.

Radioligand Binding Assay (RBA)

The radioligand binding assay is a high-throughput method that measures the binding of a radiolabeled toxin to its receptor in a competitive manner.

-

Membrane Preparation: Membranes rich in sodium channels are prepared, typically from rat brain homogenates.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled saxitoxin analog (e.g., [³H]STX) and varying concentrations of the unlabeled competitor toxin (e.g., neoSTX).

-

Separation and Counting: The membrane-bound radioligand is separated from the unbound radioligand by filtration. The amount of radioactivity bound to the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of the unlabeled toxin that inhibits 50% of the specific binding of the radiolabeled toxin (IC50) is determined. This value can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling and Logical Relationships

The binding of this compound to voltage-gated sodium channels leads to a cascade of physiological effects, ultimately resulting in the inhibition of nerve conduction and muscle contraction. The logical relationship from toxin binding to physiological effect is depicted below.

Conclusion and Future Directions

This compound is a high-affinity blocker of several voltage-gated sodium channel isoforms, with its potency being particularly notable for the skeletal muscle isoform Nav1.4. The available data, although limited for a comprehensive isoform profile, highlight the potential for isoform-specific interactions. The differences in affinity, such as the significantly lower affinity of the parent compound STX for the pain-related channel Nav1.7 compared to Nav1.4, underscore the importance of detailed structure-activity relationship studies.

Future research should focus on systematically determining the binding affinities (Ki or Kd values) of neoSTX for all nine mammalian Nav channel isoforms using standardized experimental conditions. Such studies will provide a clearer picture of its selectivity profile and will be invaluable for the rational design of isoform-selective Nav channel blockers for therapeutic applications. Furthermore, high-resolution structural studies of neoSTX in complex with different Nav channel isoforms will provide crucial insights into the molecular basis of its binding and selectivity, paving the way for the development of next-generation therapeutics targeting voltage-gated sodium channels.

References

- 1. Neosaxitoxin - Wikipedia [en.wikipedia.org]

- 2. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

- 4. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NaVβ Subunits Modulate the Inhibition of NaV1.8 by the Analgesic Gating Modifier μO-Conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifunctional Saxitoxin Conjugates for Covalent Labeling of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shellfish Toxins Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Historical Perspective on the Research and Discovery of Neo-Saxitoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-saxitoxin (neo-STX) is a potent neurotoxin belonging to the family of paralytic shellfish toxins (PSTs). These toxins are naturally produced by certain species of marine dinoflagellates and freshwater cyanobacteria. The consumption of shellfish that have accumulated these toxins can lead to a serious and potentially fatal illness in humans known as paralytic shellfish poisoning (PSP). From a chemical standpoint, PSTs are tetrahydropurine derivatives, with saxitoxin (B1146349) (STX) being the most well-known member.[1] this compound is structurally similar to saxitoxin, with the key difference being the presence of a hydroxyl group on the nitrogen at position 1 of the purine (B94841) skeleton.[2] This seemingly minor structural modification has significant implications for its biological activity and has been a subject of scientific inquiry for decades. This technical guide provides a historical perspective on the research and discovery of this compound, detailing the key milestones, experimental protocols, and quantitative data that have shaped our understanding of this important molecule.

Discovery and Initial Isolation

The story of this compound is intrinsically linked to the broader history of saxitoxin research. While saxitoxin was first isolated in the 1950s, the existence of its analogues, including this compound, became apparent with the advancement of analytical techniques in the following decades.

The first definitive identification and structural elucidation of this compound is credited to the work of Boyer, Schantz, and Schnoes in 1978. Their research on the toxins isolated from the dinoflagellate Gonyaulax tamarensis (now known as Alexandrium tamarense) and scallops exposed to its blooms led to the characterization of several saxitoxin derivatives, including this compound.

Historical Experimental Protocol: Isolation and Purification of this compound (circa 1970s)

The initial isolation and purification of this compound from contaminated shellfish or dinoflagellate cultures was a challenging process due to the presence of multiple, structurally similar toxins and the instability of this compound in certain conditions. The following protocol is a composite representation of the methods used in the pioneering research of the 1970s.

1. Extraction:

-

Starting Material: Tissues of contaminated shellfish (e.g., sea scallops, mussels) or cultured dinoflagellates (Gonyaulax tamarensis).

-

Procedure:

-

Homogenize the starting material with acidified ethanol (B145695) (e.g., 80% ethanol adjusted to pH 2 with HCl).

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the supernatant containing the toxins.

-

Repeat the extraction process on the pellet to ensure maximum recovery.

-

Combine the supernatants.

-

2. Acid-Base Precipitation and Solvent Partitioning:

-

Procedure:

-

Adjust the pH of the combined supernatant to approximately 4.5 with a base (e.g., NaOH). This step helps to precipitate some impurities.

-

Centrifuge and collect the supernatant.

-

Perform a series of solvent extractions with a non-polar solvent (e.g., chloroform) to remove lipids and other non-polar contaminants. The toxins remain in the aqueous phase.

-

3. Ion-Exchange Chromatography:

-

Rationale: This was a critical step to separate the highly polar saxitoxin analogues based on their charge.

-

Procedure:

-

Column: A column packed with a weak cation-exchange resin (e.g., Amberlite CG-50 or Bio-Rex 70) was typically used.

-

Equilibration: The column was equilibrated with a low ionic strength buffer at a slightly acidic pH (e.g., 0.1 M acetic acid).

-

Loading: The toxin-containing aqueous extract was loaded onto the column.

-

Elution: A stepwise or gradient elution with increasing concentrations of a salt solution (e.g., acetic acid or a buffer with increasing molarity) was employed. Saxitoxin and this compound, being basic compounds, would bind to the resin and elute at different salt concentrations. Fractions were collected throughout the elution process.

-

4. Purity Assessment and Final Purification:

-

Procedure:

-

The collected fractions were analyzed for toxicity using the mouse bioassay.

-

Fractions containing this compound were further purified using additional chromatographic steps, such as chromatography on acidic alumina (B75360) or another round of ion-exchange chromatography under different conditions to achieve higher purity.

-

The final purity was often assessed by techniques like thin-layer chromatography (TLC) and electrophoresis.

-

Structure Elucidation

The definitive structure of this compound was established in the late 1970s through a combination of chemical degradation studies and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. A key publication by Hall et al. in 1984 confirmed the structure of this compound and other related dinoflagellate neurotoxins through X-ray crystallography of a derivative.

Historical Experimental Protocol: Structure Elucidation of this compound (circa late 1970s - early 1980s)

1. Sample Preparation:

-

A highly purified sample of this compound, obtained through the isolation methods described above, was essential.

2. Chemical Characterization:

-

Elemental Analysis: To determine the empirical formula of the molecule.

-

Acid/Base Titration: To identify the pKa values of the ionizable groups, providing clues about the presence of guanidinium (B1211019) moieties.

3. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This was the most powerful tool for elucidating the complex tricyclic structure. By analyzing the chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect experiments), researchers could piece together the connectivity of the atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the toxin and to analyze fragmentation patterns, which provided further structural information.

4. X-ray Crystallography (of derivatives):

-

Due to the difficulty in obtaining suitable crystals of this compound itself, researchers often prepared crystalline derivatives.

-

The X-ray diffraction pattern of a suitable crystal provided a three-dimensional map of the electron density, allowing for the unambiguous determination of the molecular structure.

Quantitative Data from Historical Research

The following tables summarize key quantitative data from early research on this compound. It is important to note that values could vary between studies due to differences in methodology, source of the toxin, and purity of the samples.

Table 1: Early Toxicity Data for this compound

| Parameter | Value | Species/Method | Reference |

| Relative Toxicity to Saxitoxin (Mouse Bioassay) | ~1.5 - 2.0 | Mouse (intraperitoneal injection) | Boyer, Schantz, and Schnoes (1978) |

| ED50 (Frog Skeletal Muscle Fiber) | 1.6 nM (pH 6.50) | Rana pipiens (Vaseline-gap voltage clamp) | Kao et al. (1991) |

| ED50 (Frog Skeletal Muscle Fiber) | 2.7 nM (pH 7.25) | Rana pipiens (Vaseline-gap voltage clamp) | Kao et al. (1991) |

| ED50 (Frog Skeletal Muscle Fiber) | 17.2 nM (pH 8.25) | Rana pipiens (Vaseline-gap voltage clamp) | Kao et al. (1991) |

| LD50 (Mice, Intraperitoneal) | ~5-7 µg/kg | Mouse | General consensus from early studies |

Table 2: Early Isolation and Yield Data for this compound

| Source Material | Toxin Yield (approximate) | Method | Reference |

| Sea Scallop Viscera (Placopecten magellanicus) | Milligram quantities from kilograms of tissue | Ion-exchange chromatography | Boyer, Schantz, and Schnoes (1978) |

| Cultured Gonyaulax tamarensis | Microgram to milligram quantities per liter of culture | Ion-exchange chromatography | Early dinoflagellate culture studies |

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

Early electrophysiological studies in the 1970s and 1980s were instrumental in elucidating the mechanism of action of saxitoxin and its analogues, including this compound. These studies revealed that these toxins act as potent and specific blockers of voltage-gated sodium channels in excitable membranes, such as those of nerve and muscle cells.

Historical Experimental Protocol: Voltage-Clamp Studies (circa 1970s-1980s)

1. Preparation:

-

Model System: Isolated nerve fibers (e.g., from frog sciatic nerve) or single muscle fibers (e.g., from frog skeletal muscle) were commonly used.

-

Apparatus: The voltage-clamp technique, often using a double sucrose-gap or a vaseline-gap method, was employed. This technique allows for the control of the membrane potential while measuring the resulting ionic currents.

2. Experimental Procedure:

-

The nerve or muscle fiber was placed in a chamber and perfused with a physiological saline solution (Ringer's solution).

-

The membrane potential was held at a specific level (holding potential).

-

Depolarizing voltage steps were applied to activate the voltage-gated sodium channels, and the resulting inward sodium current was recorded.

-

A solution containing a known concentration of this compound was then perfused over the preparation.

-

The same depolarizing voltage steps were applied, and the reduction in the sodium current was measured.

-

By testing a range of this compound concentrations, a dose-response curve could be generated to determine the effective concentration for 50% inhibition (ED50).

-

Competitive binding experiments were also performed by co-applying this compound and saxitoxin to demonstrate that they compete for the same binding site on the sodium channel.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on a neuron.

Experimental Workflow for the Historical Isolation and Purification of this compound

Caption: Historical workflow for this compound isolation.

Experimental Workflow for the Historical Structure Elucidation of this compound

Caption: Historical workflow for this compound structure elucidation.

Experimental Workflow for Historical Voltage-Clamp Studies

Caption: Historical workflow for voltage-clamp experiments.

Conclusion

The historical journey of this compound research, from its initial discovery as a saxitoxin analogue to the detailed elucidation of its structure and mechanism of action, exemplifies the progress of natural product chemistry and neuropharmacology in the 20th century. The development of sophisticated analytical and electrophysiological techniques was paramount to unraveling the complexities of this potent neurotoxin. This foundational knowledge continues to be crucial for monitoring seafood safety, understanding the ecology of harmful algal blooms, and exploring the potential of saxitoxin analogues in modern drug development.

References

Methodological & Application

Application Note: Determination of neo-Saxitoxin in Shellfish using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of neo-Saxitoxin (NEO), a potent neurotoxin belonging to the paralytic shellfish toxin (PST) group, in various shellfish matrices. The protocol employs a pre-column oxidation step followed by separation and detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This method, adapted from established official protocols such as the AOAC Official Method 2005.06, provides a reliable analytical procedure for researchers, scientists, and professionals in drug development and food safety monitoring.[1] The presented protocol offers excellent sensitivity and selectivity for the detection of NEO and other PST analogues.

Introduction

Paralytic shellfish poisoning (PSP) is a serious seafood-related illness caused by the ingestion of shellfish contaminated with PSTs produced by certain species of marine dinoflagellates.[2][3] this compound (NEO) is a significant N-hydroxylated analogue of saxitoxin (B1146349) (STX) and contributes to the overall toxicity of contaminated shellfish.[1] Regulatory bodies worldwide have established maximum permissible levels for PSTs in shellfish, necessitating sensitive and reliable analytical methods for routine monitoring.[4] The HPLC-FLD method with pre-column oxidation has been widely adopted as an official method for the determination of PSTs, offering a more specific and quantifiable alternative to traditional mouse bioassays.[5][6] This application note provides a detailed protocol for the extraction, cleanup, derivatization, and HPLC-FLD analysis of NEO in shellfish tissue.

Principle of the Method

The analytical procedure involves the extraction of toxins from shellfish homogenate using an acidic solution. The extract is then subjected to a solid-phase extraction (SPE) cleanup to remove interfering matrix components. The cleaned extract undergoes a pre-column oxidation step using hydrogen peroxide or periodate, which converts the non-fluorescent PSTs, including NEO, into highly fluorescent derivatives.[1] These fluorescent derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the sample with those of certified reference standards.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

-

Homogenization: Weigh 100 g of shellfish tissue and homogenize it to a uniform consistency.

-

Extraction:

-

Accurately weigh 5.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 5.0 mL of 0.1 M hydrochloric acid (HCl).

-

Vortex the mixture for 2 minutes.

-

Place the tube in a boiling water bath for 5 minutes, then cool to room temperature.

-

Centrifuge at 4,500 x g for 10 minutes.

-

Carefully collect the supernatant (extract).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load 1 mL of the acidic extract onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water.

-

Elute the toxins with 2 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

The eluate is then ready for the oxidation step.

-

Pre-column Oxidation

-

Periodate Oxidation (for N-hydroxylated toxins like NEO):

-

To 100 µL of the cleaned extract or standard solution, add 500 µL of 0.03 M periodic acid.

-

Vortex and allow the reaction to proceed for 1 minute.

-

Add 50 µL of 0.3 M nitric acid to stop the reaction.

-

Vortex the solution.

-

-

Peroxide Oxidation (for non-N-hydroxylated toxins):

-

To 100 µL of the cleaned extract or standard solution, add 500 µL of 10% hydrogen peroxide.

-

Vortex and allow the reaction to proceed for 1 minute.

-

Add 50 µL of 1 M acetic acid to stop the reaction.

-

Vortex the solution.

-

HPLC-FLD Analysis

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1 M Ammonium formate (B1220265) in water.

-

Mobile Phase B: 0.1 M Ammonium formate in 95:5 (v/v) acetonitrile:water.

-

Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the toxins.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 35 °C.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 340 nm.

-

Emission Wavelength: 395 nm.

-

Data Presentation

The performance of the HPLC-FLD method for the determination of this compound and other related PSTs has been validated in several studies. The following tables summarize typical quantitative data obtained from these validation studies.

| Toxin | Limit of Detection (LOD) (µg STX eq./kg) | Limit of Quantification (LOQ) (µg STX eq./kg) | Reference |

| NEO | ~127 | ~409 | [2] |

| STX | - | - | [2] |

| GTX1+4 | - | - | [2] |

| dcSTX | - | - | [2] |

| GTX2+3 | - | - | [2] |

| C1+2 | - | - | [2] |

| GTX5 | - | - | [2] |

| dcGTX2+3 | - | - | [2] |

| C3+4 | ~5 | ~17 | [2] |

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for various PSTs using a modified HPLC-FLD method.[2]

| Toxin | Recovery (%) | Repeatability (RSD%) | Reference |

| NEO | 53 - 106 | <11 | [7] |

| STX | 53 - 106 | <11 | [7] |

| GTX1,4 | - | 13 | [1] |

| GTX2,3 | - | - | [1] |

| dcSTX | - | 13 | [1] |

| C1,2 | - | 12 | [1] |

Table 2: Typical recovery and repeatability data for the HPLC-FLD analysis of PSTs in shellfish.[1][7]

Visualizations

Caption: Experimental workflow for this compound detection.

Caption: Logical relationship of the analytical steps.

Conclusion

The HPLC-FLD method with pre-column oxidation is a highly effective and validated technique for the determination of this compound and other PSTs in shellfish. The protocol described in this application note provides a comprehensive guide for the accurate and reliable quantification of these toxins, which is crucial for ensuring seafood safety and for research purposes in marine biotoxin analysis. The method's sensitivity, selectivity, and reproducibility make it a valuable tool for regulatory monitoring and scientific investigation.

References

- 1. food.gov.uk [food.gov.uk]

- 2. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Optimization of Sample Preparation for the Identification and Quantification of Saxitoxin in Proficiency Test Mussel Sample using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]